(S)-ethyl 3-amino-3-(4'-fluoro-[1,1'-biphenyl]-3-yl)propanoate
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Overview
Description
(S)-ethyl 3-amino-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a biphenyl structure with a fluorine substituent, which can impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 3-amino-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoate typically involves several steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of the Fluorine Substituent: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Amino Group Addition: The amino group can be introduced through a reductive amination reaction using an appropriate amine and a reducing agent like sodium cyanoborohydride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of (S)-ethyl 3-amino-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoate may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorosulfonic acid.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated biphenyl derivatives.
Scientific Research Applications
(S)-ethyl 3-amino-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-ethyl 3-amino-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets. The biphenyl structure allows for π-π stacking interactions with aromatic residues in proteins, while the amino and ester groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(4-fluorophenyl)propanoate
- 3-Amino-3-(4-fluorophenyl)propionic acid
Uniqueness
(S)-ethyl 3-amino-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoate is unique due to its chiral nature and the presence of both a biphenyl core and a fluorine substituent. These features contribute to its distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl (3S)-3-amino-3-[3-(4-fluorophenyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-2-21-17(20)11-16(19)14-5-3-4-13(10-14)12-6-8-15(18)9-7-12/h3-10,16H,2,11,19H2,1H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRRUUDTNUJDCZ-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC(=C1)C2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=CC(=C1)C2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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